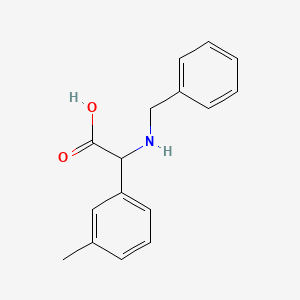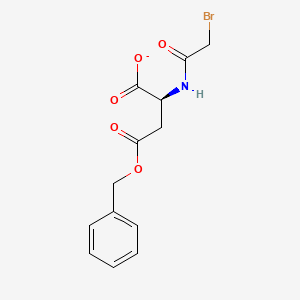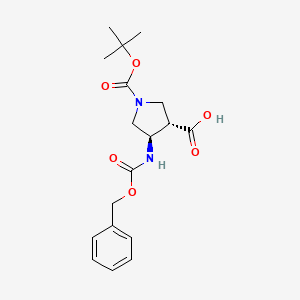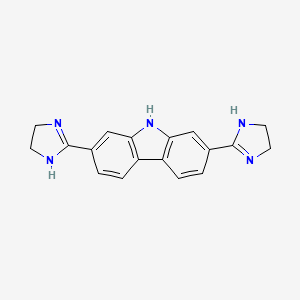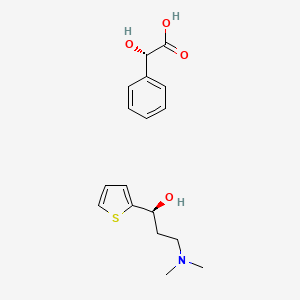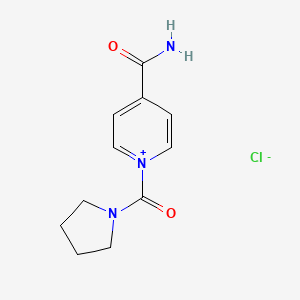
4-Carbamoyl-1-(pyrrolidine-1-carbonyl)pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Carbamoyl-1-(pyrrolidine-1-carbonyl)pyridin-1-ium chloride is a chemical compound that features a pyridine ring substituted with a carbamoyl group and a pyrrolidine-1-carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-(pyrrolidine-1-carbonyl)pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with carbamoyl chloride and pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Carbamoyl-1-(pyrrolidine-1-carbonyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
科学研究应用
4-Carbamoyl-1-(pyrrolidine-1-carbonyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 4-Carbamoyl-1-(pyrrolidine-1-carbonyl)pyridin-1-ium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
1-Pyrrolidinecarbonyl chloride: This compound is structurally similar but lacks the carbamoyl group.
Pyrrolidine derivatives: These include compounds with different substituents on the pyrrolidine ring, which can affect their biological activity and chemical properties.
Uniqueness
4-Carbamoyl-1-(pyrrolidine-1-carbonyl)pyridin-1-ium chloride is unique due to the presence of both the carbamoyl and pyrrolidine-1-carbonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of applications and makes the compound a valuable tool in scientific research.
属性
CAS 编号 |
176205-30-4 |
|---|---|
分子式 |
C11H14ClN3O2 |
分子量 |
255.70 g/mol |
IUPAC 名称 |
1-(pyrrolidine-1-carbonyl)pyridin-1-ium-4-carboxamide;chloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c12-10(15)9-3-7-14(8-4-9)11(16)13-5-1-2-6-13;/h3-4,7-8H,1-2,5-6H2,(H-,12,15);1H |
InChI 键 |
YAMPXCVEEWCQML-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)[N+]2=CC=C(C=C2)C(=O)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


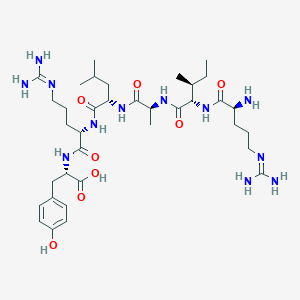
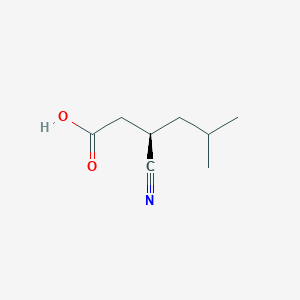
![Benzoic acid;1-phenylbicyclo[3.3.1]non-2-en-9-ol](/img/structure/B12564767.png)
![Benzene, [2-(methylenecyclopropyl)ethyl]-](/img/structure/B12564771.png)

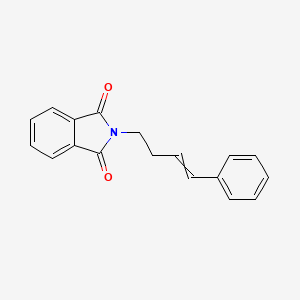
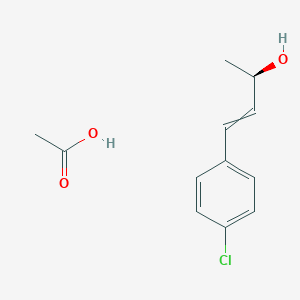
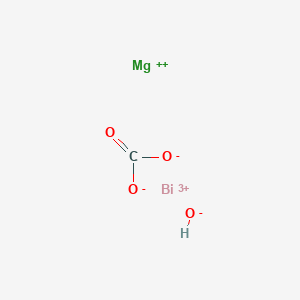
![N-[(E)-(Dimethylamino)methylidene]-2-phenoxyacetamide](/img/structure/B12564801.png)
